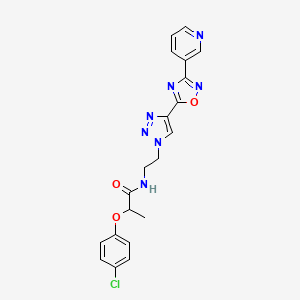

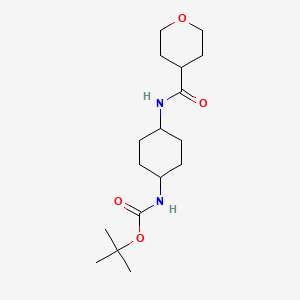

![molecular formula C21H21N3O2 B2612898 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide CAS No. 1251616-51-9](/img/structure/B2612898.png)

2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphthyridines, also known as diazanaphthalenes, are a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . 1,6-Naphthyridines are one of the members of such a family capable of providing ligands for several receptors in the body . Among such structures, 1,6-naphthyridin-2(1H)-ones are a subfamily that includes more than 17,000 compounds (with a single or double bond between C3 and C4) included in more than 1000 references (most of them patents) .

Synthesis Analysis

The preparation of 3-aryl-7-halo-1,6-naphthyridin-2-amines and 3-aryl-7-halo-1,6-naphthyridin-2 (1H)-ones from the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines has been reported . The reactions were investigated in various solvents (concentrated HCl, 50% HBF4, 70% HF–pyridine, 20% and 90% H2SO4, dilute HCl, and neat TFA). By appropriate choice of solvent and other conditions, good yields of the target compounds could be obtained, although in some cases a variety of different side products was also produced .Molecular Structure Analysis

The molecular structure of 1,6-Naphthyridin-2(1H)-ones includes more than 17,000 compounds (with a single or double bond between C3 and C4) . The diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 of 1,6-naphthyridin-2(1H)-ones has been analyzed .Chemical Reactions Analysis

The chemical reactions for the synthesis of 1,6-Naphthyridin-2(1H)-ones involve the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines . The reactions were investigated in various solvents (concentrated HCl, 50% HBF4, 70% HF–pyridine, 20% and 90% H2SO4, dilute HCl, and neat TFA) .Applications De Recherche Scientifique

Receptor Ligands

1,6-Naphthyridin-2(1H)-ones serve as ligands for various receptors within the body. These receptors play crucial roles in cellular signaling pathways. The substituents at positions N1, C3, C4, C5, C7, and C8 of 1,6-naphthyridin-2(1H)-ones significantly impact their binding affinity and selectivity for specific receptors. Researchers have investigated these structural variations to design ligands that interact effectively with biological targets .

FGFR4 Inhibition

A derivative of 1,6-naphthyridin-2(1H)-one has emerged as a novel and selective inhibitor of fibroblast growth factor receptor 4 (FGFR4). FGFR4 plays a critical role in the FGF19 signaling pathway, which is essential for hepatocellular carcinoma (HCC). By specifically targeting the Cys552 residue of FGFR4, researchers have developed potent compounds with improved inhibitory activity against FGFR4 and promising anti-proliferative effects in FGFR4-dependent HCC cell lines .

Scaffold for Drug Development

When designing potential drug candidates, selecting an appropriate central molecular scaffold is crucial. 1,6-Naphthyridin-2(1H)-ones, including our compound of interest, serve as privileged heterocyclic structures. These scaffolds can be modified with substituents to interact with specific biological receptors. Researchers explore the synthetic methods for their preparation, aiming to create effective drug candidates .

Antimicrobial Properties

While specific studies on our compound are limited, related 1,6-naphthyridin-2(1H)-ones have shown promise as antimicrobial agents. Their structural diversity allows for fine-tuning of activity against bacteria, fungi, and other pathogens. Further investigations could reveal whether our compound exhibits similar properties .

Anti-inflammatory Effects

Given the prevalence of inflammatory diseases, compounds that modulate inflammation are of interest. Although direct evidence for our compound is scarce, its structural features suggest potential anti-inflammatory activity. Researchers may explore its effects on relevant pathways and immune responses .

Neuroprotective Potential

1,6-Naphthyridin-2(1H)-ones have been investigated for neuroprotective properties. Their ability to interact with receptors in the central nervous system makes them intriguing candidates. While our specific compound awaits detailed study, it could contribute to the development of neuroprotective agents .

Mécanisme D'action

Target of Action

The primary target of the compound 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 has been identified as a potential target due to its transmission of the FGF19 signaling pathway, which is critical to hepatocellular carcinoma (HCC) .

Mode of Action

The compound 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide interacts with FGFR4 by focusing on the specific Cys552 of the FGFR4 subtype . This interaction results in the inhibition of FGFR4, thereby disrupting the FGF19 signaling pathway .

Biochemical Pathways

The compound 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide affects the FGF19 signaling pathway . The downstream effects of this disruption can lead to the inhibition of cell proliferation in FGFR4-dependent HCC cell lines .

Pharmacokinetics

It has been noted that the compound exhibits favorable pharmacokinetic properties . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

The molecular and cellular effects of the action of 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide include improved inhibitory capability and selectivity against FGFR4 . This results in excellent anti-proliferative activities against FGFR4-dependent HCC cell lines . Additionally, the compound demonstrated remarkable antitumor efficacy in a Hep-3B HCC xenograft model .

Propriétés

IUPAC Name |

N-(2-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-14-6-2-4-8-17(14)23-20(25)13-24-11-10-19-16(12-24)21(26)15-7-3-5-9-18(15)22-19/h2-9H,10-13H2,1H3,(H,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLVAZLYSBETLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

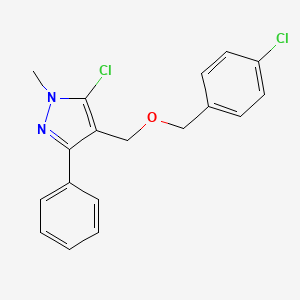

![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2612821.png)

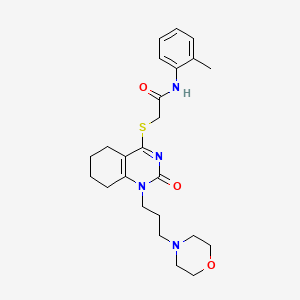

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2612825.png)

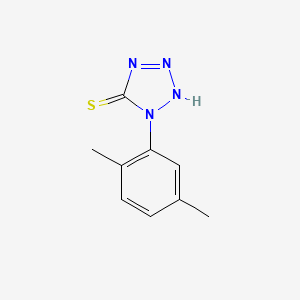

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)propionamide hydrochloride](/img/structure/B2612829.png)

![4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid](/img/structure/B2612838.png)